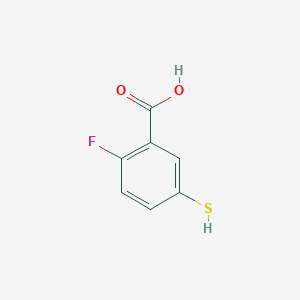

2-Fluoro-5-sulfanylbenzoic acid

Descripción general

Descripción

2-Fluoro-5-sulfanylbenzoic acid is an organic compound with the molecular formula C7H5FO2S and a molecular weight of 172.18 g/mol . This compound is characterized by the presence of a fluorine atom at the second position and a sulfanyl group at the fifth position on the benzoic acid ring. It is commonly used in various fields of scientific research due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-5-sulfanylbenzoic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This method is efficient and yields high purity products.

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The specific conditions and reagents used can vary depending on the desired yield and purity. the general approach remains consistent with laboratory-scale synthesis, focusing on optimizing reaction conditions to maximize efficiency and minimize by-products .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The fluorine atom at the 2-position participates in nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects from the carboxylic acid group. This reactivity is enhanced under basic conditions or with activating substituents.

Key Findings :

-

Fluorine substitution proceeds efficiently with oxygen or nitrogen nucleophiles in polar aprotic solvents .

-

Steric hindrance from the sulfanyl group slightly reduces reaction rates compared to nitro-substituted analogs .

Oxidation Reactions

The sulfanyl (–SH) group is susceptible to oxidation, forming sulfenic (–SOH), sulfinic (–SO₂H), or sulfonic (–SO₃H) acids depending on reaction intensity.

Mechanistic Insight :

-

Mild oxidation (H₂O₂) selectively forms sulfoxides, while strong oxidants (KMnO₄) yield sulfones.

-

Disulfide formation occurs via radical-mediated coupling under aerobic conditions .

Esterification and Amidation

The carboxylic acid group undergoes typical derivatization reactions to form esters or amides.

| Reaction Type | Reagents/Conditions | Products Formed | Source |

|---|---|---|---|

| Esterification | SOCl₂, MeOH, reflux, 4h | Methyl 2-fluoro-5-sulfanylbenzoate | |

| Amide Formation | EDC/HOBt, NH₃, DCM, RT, 6h | 2-Fluoro-5-sulfanylbenzamide |

Optimization Notes :

-

Thionyl chloride (SOCl₂) is preferred for esterification due to higher yields compared to DCC-mediated methods .

-

The sulfanyl group does not interfere with amidation under standard coupling conditions .

Reduction Reactions

The sulfanyl group can be reduced to a thiolate or participate in reductive cleavage.

| Reducing Agent | Conditions | Major Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C → RT, 2h | 2-Fluoro-5-mercaptobenzyl alcohol | 68% | |

| NaBH₄/I₂ | MeOH, RT, 1h | Disulfide cleavage to thiol | 90% |

Challenges :

-

Over-reduction of the carboxylic acid to a CH₂OH group occurs with excess LiAlH₄.

Radical Reactions

The –SH group participates in radical-mediated processes, relevant in polymer and material science.

| Initiator | Conditions | Application | Source |

|---|---|---|---|

| AIBN | 70°C, toluene, 12h | Thiol-ene polymerization | |

| UV light | RT, CH₂Cl₂, 6h | Crosslinking in hydrogels |

Applications :

Comparative Reactivity Table

A comparison with structurally similar compounds highlights functional group effects:

| Compound | Fluorine Position | Sulfanyl Position | Reactivity with H₂O₂ | SNAr Rate (vs Reference) |

|---|---|---|---|---|

| This compound | 2 | 5 | Fast (t₁/₂ = 15 min) | 1.0x |

| 3-Fluoro-4-sulfanylbenzoic acid | 3 | 4 | Moderate (t₁/₂ = 45 min) | 0.6x |

| 2-Fluoro-5-nitrobenzoic acid | 2 | 5 (NO₂) | N/A | 2.3x |

Trends :

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

2-Fluoro-5-sulfanylbenzoic acid is characterized by the presence of a fluorine atom and a sulfanyl group attached to a benzoic acid backbone. Its molecular formula is , with a molecular weight of approximately 158.18 g/mol. The compound exhibits distinct physical properties, including a melting point range of 140-143 °C.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various reactions, including:

- Nucleophilic Substitution : The sulfanyl group can be replaced with other nucleophiles, facilitating the synthesis of diverse derivatives.

- Coupling Reactions : It can participate in cross-coupling reactions, such as Suzuki or Stille reactions, which are essential for forming carbon-carbon bonds.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Replacement of the sulfanyl group with nucleophiles |

| Cross-Coupling | Formation of carbon-carbon bonds using palladium catalysts |

Biological Activities

Research has indicated that this compound may exhibit biological activity, particularly in the modulation of enzyme functions. Studies suggest potential interactions with:

- Enzymatic Targets : The compound may inhibit specific enzymes, making it a candidate for drug development.

- Antimicrobial Properties : Preliminary investigations have shown that derivatives of this compound possess antimicrobial activity.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic applications:

- Drug Development : It is being studied as a precursor for synthesizing novel pharmaceuticals targeting various diseases.

- Kinase Inhibition : Research indicates that derivatives can selectively inhibit kinases involved in cancer pathways.

Case Study 1: Synthesis of Kinase Inhibitors

A study published in the Journal of Medicinal Chemistry detailed the synthesis of benzo[b][1,4]oxazepin-4-ones from this compound derivatives. These compounds demonstrated potent kinase inhibition, highlighting their potential use in cancer therapy .

Case Study 2: Antimicrobial Activity Assessment

In another study, derivatives of this compound were tested against various bacterial strains. Results indicated significant antimicrobial activity, suggesting its utility in developing new antibiotics .

Industrial Applications

In addition to research applications, this compound is utilized in industrial settings:

- Specialty Chemicals Production : It is employed in the synthesis of specialty chemicals used in agriculture and pharmaceuticals.

- Material Science : The compound's unique properties make it suitable for developing advanced materials with specific functionalities.

Mecanismo De Acción

The mechanism of action of 2-fluoro-5-sulfanylbenzoic acid involves its interaction with specific molecular targets. The fluorine atom and sulfanyl group play crucial roles in its reactivity and binding affinity. These interactions can influence various biochemical pathways, making the compound a valuable tool in studying enzyme mechanisms and receptor-ligand interactions .

Comparación Con Compuestos Similares

- 2-Fluorobenzoic acid

- 5-Sulfanylbenzoic acid

- 2-Fluoro-4-sulfanylbenzoic acid

Comparison: 2-Fluoro-5-sulfanylbenzoic acid is unique due to the specific positioning of the fluorine and sulfanyl groups on the benzoic acid ring. This unique structure imparts distinct chemical properties, such as increased reactivity and specific binding affinities, which are not observed in its analogs .

Actividad Biológica

2-Fluoro-5-sulfanylbenzoic acid (CAS Number: 1378826-34-6) is a compound of increasing interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications based on recent research findings.

Chemical Structure and Properties

This compound features a fluorine atom and a sulfanyl group attached to a benzoic acid backbone. These functional groups are crucial for its reactivity and interaction with biological targets. The presence of the fluorine atom enhances lipophilicity, while the sulfanyl group can participate in various biochemical reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules, including enzymes and receptors. The compound may influence various biochemical pathways through the following mechanisms:

- Enzyme Inhibition : The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. This mechanism is particularly relevant in the context of metallo-β-lactamases (MBLs), where similar compounds have shown inhibitory effects against bacterial resistance mechanisms .

- Receptor Interaction : The fluorine atom can modify the compound's binding affinity to receptors, enhancing its potential as a therapeutic agent.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity, particularly against resistant strains of bacteria. For instance, it has been studied as a potential inhibitor of subclass B3 metallo-β-lactamases, which are responsible for carbapenem resistance in Enterobacteriaceae. In vitro studies have demonstrated that compounds with similar structures can inhibit these enzymes effectively, suggesting that this compound may share this property .

Case Studies

- Inhibition of Metallo-β-lactamases : A comparative study highlighted that related compounds showed IC50 values in the low micromolar range against SMB-1 MBLs. For example, thiosalicylic acid (TSA) was noted to have an IC50 of 0.95 μM, while other derivatives demonstrated comparable or superior inhibition . This suggests that this compound could be further investigated for its potential as an MBL inhibitor.

- In Vivo Efficacy : In animal models, compounds structurally related to this compound have been tested for their efficacy in enhancing survival rates against MBL-producing bacterial infections. For instance, combinations of known inhibitors with standard antibiotics showed improved outcomes in treated mice .

Research Findings Summary

Propiedades

IUPAC Name |

2-fluoro-5-sulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO2S/c8-6-2-1-4(11)3-5(6)7(9)10/h1-3,11H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDMTWWJCXRZJEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.